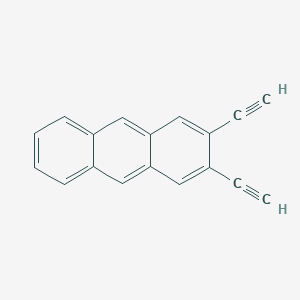

2,3-Diethynylanthracene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H10 |

|---|---|

Molecular Weight |

226.3 g/mol |

IUPAC Name |

2,3-diethynylanthracene |

InChI |

InChI=1S/C18H10/c1-3-13-9-17-11-15-7-5-6-8-16(15)12-18(17)10-14(13)4-2/h1-2,5-12H |

InChI Key |

UPLCMMDOMNAKSD-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=CC3=CC=CC=C3C=C2C=C1C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Diethynylanthracene and Its Derivatives

Strategies for Diethynylation of Anthracene (B1667546) Cores

The introduction of two ethynyl (B1212043) groups at the 2- and 3-positions of the anthracene nucleus is typically achieved through the functionalization of a pre-existing, suitably halogenated anthracene precursor. The choice of synthetic strategy is heavily influenced by factors such as desired yield, substrate tolerance, and reaction conditions.

Palladium/Copper-Catalyzed Cross-Coupling Reactions

Among the most robust and widely utilized methods for forming carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are central to the synthesis of arylalkynes. wikipedia.org The Sonogashira reaction, in particular, stands out as the premier method for the alkynylation of aryl halides. researchgate.netrsc.org

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is highly efficient for the synthesis of 2,3-diethynylanthracene from a 2,3-dihaloanthracene precursor, such as 2,3-dibromoanthracene. The general transformation is depicted as follows:

A general scheme for the Sonogashira coupling of a 2,3-dihaloanthracene with a protected alkyne (e.g., trimethylsilylacetylene), followed by deprotection to yield this compound.

A general scheme for the Sonogashira coupling of a 2,3-dihaloanthracene with a protected alkyne (e.g., trimethylsilylacetylene), followed by deprotection to yield this compound.The mechanism proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. The final step is a reductive elimination from the palladium center to yield the arylalkyne product and regenerate the active palladium(0) catalyst. libretexts.org

The efficiency and yield of the Sonogashira coupling are highly dependent on the careful optimization of several reaction parameters.

Solvent: The choice of solvent is critical. While dipolar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used, recent efforts have focused on more sustainable alternatives. beilstein-journals.org For instance, Cyrene, a bio-derived solvent, has been shown to be a highly effective medium for Sonogashira couplings, in some cases providing superior yields and faster reaction times compared to traditional solvents. beilstein-journals.org Aqueous media have also been explored to develop greener protocols. kaust.edu.sa

Temperature: Reaction temperatures can range from room temperature to higher temperatures (e.g., 80-90°C), depending on the reactivity of the substrates. acs.orgrsc.org Milder conditions are often preferred to minimize side reactions, such as the homocoupling of terminal alkynes (Glaser coupling). organic-chemistry.org Optimized protocols have demonstrated complete conversion at temperatures as low as 30°C. beilstein-journals.org

Catalyst Loading: Reducing the amount of expensive palladium catalyst is a key goal in process optimization. Research has shown that catalyst loading can be significantly reduced to as low as 0.025 mol% for reactive substrates without compromising the yield. kaust.edu.sa The use of highly efficient ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphines like XPhos, can facilitate reactions with very low catalyst loadings. nih.govnih.gov

| Parameter | Condition A | Condition B | Condition C | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent | Cyrene | THF | DMF | 96 | beilstein-journals.org |

| Temperature | 30°C | 50°C | 90°C | 96 | beilstein-journals.orgkaust.edu.sa |

| Catalyst Loading (Pd) | 0.01 mol% | 0.25 mol% | 1 mol% | High | kaust.edu.sanih.gov |

| Base | Triethylamine | Cesium Carbonate | Potassium Carbonate | Varies | kaust.edu.saacs.org |

While effective, the traditional Sonogashira protocol has drawbacks, including the use of copper, which can be toxic and promote alkyne homocoupling, and the need for an amine base. Consequently, significant research has been directed toward developing copper-free and amine-free conditions. rsc.orgnih.gov

These modified protocols often employ palladium catalysts with specific ligands that are efficient enough to facilitate the reaction without a copper co-catalyst. researchgate.net For example, a system using Pd(CH₃CN)₂Cl₂ with the bulky phosphine ligand cataCXium A has been successfully used for the multifold Sonogashira coupling of aryl halides under copper-free and amine-free conditions. acs.org In this system, a weaker base like cesium carbonate (Cs₂CO₃) is sufficient. acs.orgnih.gov The reactions can be performed at room temperature in green solvents such as 2-methyltetrahydrofuran (2-MeTHF), representing a significant advancement in sustainability. acs.org

| Component | Standard Sonogashira | Copper-Free/Amine-Free Sonogashira |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Pd(CH₃CN)₂Cl₂ or Pd(OAc)₂ |

| Co-catalyst | Copper(I) Iodide (CuI) | None |

| Ligand | Triphenylphosphine (PPh₃) | cataCXium A, XPhos, or other bulky phosphines |

| Base | Amine (e.g., Triethylamine) | Inorganic Base (e.g., Cs₂CO₃, K₂CO₃) |

| Solvent | THF, DMF, Toluene | 2-MeTHF, Dioxane, Water |

| Temperature | Room Temp. to 100°C | Room Temperature |

The synthesis of this compound is contingent on the availability of suitable precursors, primarily 2,3-dihaloanthracenes. beilstein-journals.orgnih.gov The synthesis of these precursors can be challenging. However, methods such as cobalt-catalyzed [2+2+2] cyclotrimerization reactions have been developed to produce 2,3,6,7-halogenated anthracenes. beilstein-journals.org These tetra-halogenated compounds can serve as precursors for tetra-alkynylated anthracenes, which are derivatives of the target compound. Once the halogenated anthracene core is obtained, palladium-catalyzed alkynylation provides a direct route to the desired ethynyl-substituted product. The reactivity of the halogenated precursor follows the general trend I > Br > Cl, with aryl iodides and bromides being the most common substrates. beilstein-journals.org

Sonogashira Coupling Approaches

Gold(I)-Catalyzed Conversions

In recent years, homogeneous gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving the activation of alkynes. beilstein-journals.orgx-mol.com Gold(I) complexes are highly effective π-acidic catalysts that can activate C-C multiple bonds toward nucleophilic attack. While palladium catalysis remains the dominant method for Sonogashira-type reactions, gold catalysis offers alternative pathways for C-C bond formation. For instance, gold catalysts have been investigated for coupling reactions and other transformations that could potentially be applied to the synthesis of complex alkynyl-substituted aromatic systems. researchgate.net Although direct gold-catalyzed Sonogashira-type synthesis of this compound is not yet a mainstream method, the unique reactivity of gold catalysts presents a promising area for future research in the synthesis of polycyclic aromatic alkynes.

Multistep Synthetic Sequences for Functionalized Anthracenes

The synthesis of specifically substituted anthracenes, such as those functionalized at the 2,3-positions, often requires multi-step approaches. These sequences allow for the precise installation of functional groups that would be difficult to achieve through direct substitution on the parent anthracene core.

A notable strategy for creating 2,3,6,7-substituted anthracenes involves a double intermolecular Wittig reaction followed by a deprotection and an intramolecular double ring-closing condensation. nih.govchemrxiv.org This method was successfully used to prepare 2,3,6,7-anthracenetetracarbonitrile. nih.govchemrxiv.org The sequence begins with a stable, protected 1,2,4,5-benzenetetracarbaldehyde precursor, which undergoes a double Wittig reaction under mild conditions. chemrxiv.org The subsequent deprotection and double ring-closing condensation yield the final, symmetrically substituted anthracene derivative. chemrxiv.org

Other multistep methods include:

Suzuki-Miyaura, Isomerization, and Ring-Closing Metathesis: This sequence has been employed to create the benzo[a]anthracene skeleton found in angucycline derivatives. beilstein-journals.org

Cobalt-Catalyzed [2+2+2] Cyclotrimerization: This reaction can be used to construct the anthracene core from 1,6-diynes and 4-aryl-2-butyn-1-ols. The resulting benzylic alcohols are then converted to aldehydes and cyclized to form the anthracene product. beilstein-journals.org

Oxidative Cyclization: Dibenzo[a,c]anthracenes can be synthesized through the oxidative cyclization of 2,3-diphenylnaphthalenes using reagents like DDQ/MeSO3H. beilstein-journals.org

These multistep routes provide the flexibility needed to build complex, functionalized anthracene systems.

| Target Compound Type | Key Reactions | Starting Materials | Reference |

|---|---|---|---|

| 2,3,6,7-Substituted Anthracenes | Double Wittig Reaction, Deprotection, Intramolecular Ring-Closing | Protected 1,2,4,5-benzenetetracarbaldehyde | nih.govchemrxiv.org |

| Benzo[a]anthracene Skeleton | Suzuki–Miyaura Coupling, Isomerization, Ring-Closing Metathesis | Not specified | beilstein-journals.org |

| Substituted Anthracenes | [2+2+2] Alkyne-Cyclotrimerization, Oxidation, Acid-Catalyzed Cyclization | 1,6-diynes, 4-aryl-2-butyn-1-ols | beilstein-journals.org |

In Situ Desilylation and Cross-Coupling Strategies

In situ desilylation and cross-coupling strategies are powerful methods for introducing functional groups onto an aromatic core. Silyl groups, such as trimethylsilyl (TMS), can act as protecting groups or placeholders that can be selectively removed to create a reactive site for subsequent reactions like cross-coupling.

A useful route to obtain 2,3- and 2,3,6,7-halogenated anthracenes, which are valuable precursors for ethynylated derivatives, employs a cobalt-catalyzed cyclotrimerization. beilstein-journals.orgbeilstein-journals.org The synthesis starts with the reaction of bis(propargyl)benzenes and bis(trimethylsilyl)acetylene (BTMSA), catalyzed by CpCo(CO)₂, to afford TMS-substituted products. beilstein-journals.orgbeilstein-journals.org The key step is the subsequent halodesilylation, where the TMS groups are replaced with chlorine, bromine, or iodine. beilstein-journals.orgbeilstein-journals.org This creates halogenated anthracenes that can then undergo palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with terminal alkynes to introduce the desired ethynyl groups at the 2,3-positions. The final step often involves an oxidation/aromatization using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the fully aromatic di- or tetrahaloanthracenes. beilstein-journals.org

Alternative Synthetic Pathways for Ethynylated Anthracenes

Cycloaromatization Reactions (e.g., Bergman Cyclization)

Cycloaromatization reactions provide a pathway to form aromatic rings from acyclic precursors. The Bergman cyclization is a key example, involving the thermal or photochemical cycloaromatization of an enediyne to form a highly reactive 1,4-benzenediyl diradical. nih.govorganic-chemistry.org This intermediate can then be trapped by a hydrogen atom donor to produce an aromatic ring. organic-chemistry.org

While the high activation energy of the Bergman cyclization can be a limitation, requiring temperatures around 200°C for acyclic enediynes, the reaction has found significant application. organic-chemistry.org A notable use of this reaction is the synthesis of precursors for 2,3,6,7-substituted anthracenes. For instance, 2,3,6,7-tetrabromoanthracene was synthesized for the first time via a double Bergman cyclization. chemrxiv.org This tetrabrominated product serves as a versatile starting material for introducing other functional groups, including ethynyl groups, through cross-coupling reactions. chemrxiv.org The development of metal-catalyzed cycloaromatization reactions, for example using ruthenium or chromium complexes, has allowed some of these transformations to occur at lower temperatures. researchgate.net

Photochemical Cyclization Approaches

Photochemical cyclization is another method for constructing polycyclic aromatic systems. mdpi.com These reactions use light to promote the formation of new carbon-carbon bonds, often under mild conditions. mdpi.com An analogous reaction is the photochemical cyclization of diphenylacetylene, which yields phenanthrene upon illumination. rsc.org

In the context of anthracene synthesis, photochemical approaches can be used to form the core structure. For example, the photocyclization of stilbene derivatives is a well-known method for producing phenanthrenes, and similar strategies can be adapted for anthracenes. mdpi.com Anthracene itself is known to undergo photochemical [4+4] cycloaddition to form a dimer, a reaction that highlights the photoreactivity of the anthracene core. researchgate.netresearchgate.net By designing appropriate precursors with tethered alkenes or other reactive groups, light can be used as a traceless reagent to trigger intramolecular cyclization and build the fused ring system of anthracene derivatives. mdpi.com

Reduction of Anthraquinones

A common and effective method for preparing substituted anthracenes is through the reduction of corresponding anthraquinones. beilstein-journals.orgbeilstein-journals.org A significant advantage of this approach is that the keto groups at the 9 and 10 positions of the anthraquinone effectively protect these reactive sites, directing functionalization to the outer rings (e.g., positions 2 and 3). beilstein-journals.orgbeilstein-journals.org

Once the desired substituents are in place on the anthraquinone core, the two ketone groups can be reduced to restore the aromatic anthracene system. researchgate.net Various reducing agents can be employed for this transformation. For instance, 2,3-disubstituted anthracenes have been successfully synthesized by first functionalizing 2-aminoanthraquinone and then performing a one-step reduction with sodium borohydride (NaBH₄) in an alkaline medium, which gave the target anthracene in excellent yield. beilstein-journals.org Other reducing systems, such as zinc powder with pyridine or sodium hydroxide, have also been utilized to convert anthraquinones to their corresponding anthracenes. beilstein-journals.org This method provides a reliable route to anthracenes with substitution patterns that are otherwise difficult to obtain.

| Reducing Agent/System | Notes | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Used in alkaline medium for one-step reduction of functionalized anthraquinones. | beilstein-journals.org |

| Zinc/Pyridine | Single-step reduction method. | beilstein-journals.org |

| Zinc/NaOH | Alternative single-step reduction method. | beilstein-journals.org |

Organometallic Routes via Boron-Substituted Intermediates

Organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers versatile methods for forming carbon-carbon bonds. znaturforsch.com The Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, is a prominent example and has been applied to the synthesis of functionalized anthracenes. znaturforsch.com

In this approach, an anthracene derivative bearing a boronic acid or boronate ester group serves as a key intermediate. For example, meso-anthracenylporphyrins have been synthesized via Suzuki cross-coupling reactions between anthracenyl boronates and halogenated porphyrins. znaturforsch.com This demonstrates the viability of using boron-substituted anthracenes as building blocks. To prepare a this compound, a plausible route would involve the synthesis of a 2,3-dihaloanthracene, which could then be converted into a 2,3-bis(boronate ester)anthracene. This boron-substituted intermediate could then undergo a Suzuki coupling with an appropriate ethynyl halide, or alternatively, the 2,3-dihaloanthracene could be directly coupled with an ethynylboronate reagent to install the desired alkyne functionalities.

Intramolecular Electrophilic Borylation for BN-Anthracene Analogs

The synthesis of BN-anthracene analogs, where a C=C bond in the anthracene core is replaced by an isoelectronic B–N bond, has been a significant area of research due to the unique electronic and photophysical properties of these heteroaromatic compounds. One powerful, transition-metal-free method for creating such BN-fused polycyclic aromatics is through intramolecular electrophilic C–H borylation. ed.ac.ukrsc.org This strategy involves the cyclization of suitably designed precursors containing both a boron moiety and an aromatic C–H bond positioned for ring closure.

While the direct synthesis of BN-anthracene analogs from this compound or its derivatives via intramolecular electrophilic borylation is not detailed in the provided research, the general methodology has been successfully applied to other precursors. For instance, a tandem intramolecular electrophilic arene borylation has been developed for the synthesis of complex BN-fused polycyclic aromatic compounds. rsc.org This approach highlights the potential of electrophilic borylation in constructing intricate heteroaromatic systems.

The mechanism of intramolecular electrophilic C–H borylation can proceed through two main pathways: an electrophilic aromatic substitution (SEAr), which is common for B–X (halide) electrophiles, or a σ-bond metathesis, which is more prevalent with B–H and B–R (alkyl/aryl) electrophiles. ed.ac.uk The reaction is initiated by the formation of an intermolecular bond, often a dative N–B bond, which positions the electrophilic boron center in proximity to a C–H bond, facilitating the intramolecular cyclization. ed.ac.uk

This methodology has been primarily utilized for accessing boron-containing conjugated organic materials. ed.ac.uk For example, the borylation of aryl-substituted pyridines is an effective route to prepare B–N doped conjugated organic frameworks. rsc.org Research in this area has led to the development of novel and potent electrophilic borylating agents to facilitate these transformations. rsc.org Although a direct pathway from this compound is not specified, the established principles of intramolecular electrophilic borylation suggest a potential, yet unexplored, avenue for the synthesis of novel BN-anthracene analogs from appropriately functionalized anthracene precursors.

Polymerization and Advanced Material Construction with 2,3 Diethynylanthracene Moieties

Conjugated Polymer Synthesis and Characterization

The synthesis of conjugated polymers incorporating the 2,3-diethynylanthracene moiety is a key area of research, driven by the potential for novel electronic and photonic materials.

Linear Conjugated Polymers via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile method for the construction of carbon-carbon bonds, particularly between sp² and sp hybridized carbon atoms, making it ideal for the synthesis of conjugated polymers. nih.gov This palladium-catalyzed reaction has been employed to create linear conjugated polymers by reacting this compound with various dihaloaromatic comonomers. postech.ac.kr

For instance, a p-type conjugated copolymer, poly(9,10-diethynylanthracene-alt-9,9-didodecylfluorene) (PDADF), was synthesized via a Sonogashira coupling reaction between 9,10-diethynylanthracene (B3111712) and 2,7-diiodo-9,9-didodecylfluorene. postech.ac.kr The resulting polymer was soluble in common organic solvents and possessed a weight average molecular weight of 29,300 with a polydispersity index of 1.29. postech.ac.kr The investigation of its optical properties revealed photoluminescence maxima at 533 and 568 nm in solution and 608 nm in a thin film. postech.ac.kr The highest occupied molecular orbital (HOMO) energy was determined to be -5.62 eV. postech.ac.kr A thin-film transistor device fabricated from this polymer exhibited a carrier mobility of 6.0 x 10⁻⁴ cm²/Vs. postech.ac.kr

Similarly, a fluorescent linear conjugated polymer was fabricated through the Sonogashira coupling of 9,10-diethynylanthracene and a modified pillar nih.govarene, yielding a polymer with enhanced yellow-green fluorescence. cncb.ac.cn

| Polymer | Comonomer | Catalyst System | Molecular Weight (Mw) | PDI | Key Properties |

| Poly(9,10-diethynylanthracene-alt-9,9-didodecylfluorene) (PDADF) | 2,7-diiodo-9,9-didodecylfluorene | Palladium(II) catalyst | 29,300 | 1.29 | p-type semiconductor, solution processable, carrier mobility of 6.0 x 10⁻⁴ cm²/Vs. postech.ac.kr |

| p(P4--9,10-dea) | Trifluoromethanesulfonic anhydride (B1165640) (OTf) modified pillar nih.govarene | Sonogashira Coupling | Not specified | Not specified | Enhanced yellow-green fluorescence emission around 552 nm. cncb.ac.cn |

Radiation-Induced Polymerization for Polyene Formation

Radiation-induced polymerization offers an alternative route to polymer synthesis, often proceeding through a chain addition mechanism. ichtj.waw.pl High-energy radiation, such as gamma rays, can initiate polymerization by creating reactive species within the monomer system. ichtj.waw.plnih.gov This method has been explored for the polymerization of diethynylarenes to form polyene structures. nih.gov While specific studies focusing solely on the radiation-induced polymerization of this compound are not extensively detailed in the provided results, the general principles of this technique are well-established. ichtj.waw.plnih.gov The process can lead to the formation of various polymer topologies, including linear, branched, and crosslinked networks, depending on the reaction conditions and the monomer's functionality. ichtj.waw.pl In the case of diethynyl monomers, the potential for cross-linking is significant due to the presence of two polymerizable groups.

Formation of Crosslinked Polyacetylene Networks

The polymerization of diethynylarenes, including derivatives of diethynylanthracene, frequently leads to the formation of highly crosslinked polyacetylene networks. mdpi.comresearchgate.net These networks consist of conjugated polyene chains interconnected by arylene units. researchgate.net The rigid nature of the conjugated backbone contributes to the formation of microporous structures within the polymer matrix. researchgate.net

Rhodium(I) catalysts, such as [Rh(nbd)acac], have proven effective in the polymerization of diethynylarenes to yield these crosslinked networks. researchgate.net For instance, the polymerization of 1,4-diethynylbenzene (B1207667) using a Rh(I) catalyst resulted in a non-swellable polyacetylene-type conjugated network. researchgate.net The resulting material exhibited a significant surface area and the capacity for hydrogen uptake. researchgate.net The formation of these networks is a result of the catalyst cleaving one π-bond of the ethynyl (B1212043) group, transforming it into an ethenylene group that propagates into a polyene chain, with the second ethynyl group participating in cross-linking reactions. nih.gov

| Monomer System | Catalyst | Resulting Structure | Key Features |

| Diethynylarenes | Rh(I) complexes (e.g., [Rh(nbd)acac]) | Crosslinked polyacetylene networks | Microporous, high surface area, potential for gas storage. researchgate.net |

| 1,3-Diethynylbenzene and 1,3,5-triethynylbenzene | Rh(I) catalyst in a HIPE system | Hierarchically porous polyacetylene networks | Micropore volumes between 0.11 and 0.41 cm³·g⁻¹, high surface areas (273–1055 m²·g⁻¹), and semiconducting properties. nih.gov |

Selective Polymerization Strategies and Catalyst Influence

The ability to control the polymerization of diethynyl monomers to favor the reaction of only one ethynyl group is a significant challenge, as it often results in crosslinked structures. mdpi.com However, achieving selective polymerization to form linear or branched polymers is highly desirable for creating soluble and processable materials. mdpi.com The choice of catalyst plays a crucial role in influencing the structure of the resulting polymer. mdpi.comtennessee.edu

For example, certain nickel-based catalysts have been used in the polymerization of p-diethynylbenzene, leading to the formation of soluble prepolymers with branched polyphenylene structures under specific conditions. mdpi.com The reaction conditions, including catalyst concentration, solvent, and temperature, must be carefully controlled to prevent gelation and the formation of insoluble, crosslinked networks. mdpi.com

The isomeric composition of the resulting polyacetylene, such as the ratio of cis to trans double bonds in the polymer backbone, is also influenced by the catalyst. mdpi.com For instance, rhodium-based catalysts have been shown to produce polymers with a high cis-transoid content, while molybdenum-based catalysts may lead to a lower proportion of cis-structures. mdpi.com

Design of Organosilicon Copolymers

Incorporating silicon atoms into conjugated polymer backbones can significantly alter their electronic and optical properties. researchgate.net Organosilicon copolymers containing this compound units have been synthesized with the aim of developing new materials for organic electronics and photonics. researchgate.netacs.org

The synthesis of these copolymers can be achieved through methods like hydrosilylation or Sonogashira coupling. acs.org For example, organosilicon polymers containing 9,10-diethynylanthracene units have been synthesized and shown to possess high hole-transporting properties. acs.org The introduction of silanylene units of varying lengths can influence the electronic structure of the resulting π-conjugated polymer. acs.org The general approach involves the reaction of a diethynyl monomer, such as this compound, with an organosilicon compound containing reactive groups like Si-H or Si-halogen. lpnu.uasemanticscholar.org

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. escholarship.orgnih.gov These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are central to molecular recognition and the construction of complex architectures. escholarship.orgnih.gov

While specific studies detailing the supramolecular assembly and host-guest interactions of this compound itself are not prevalent in the provided search results, the anthracene (B1667546) core is a well-known participant in such interactions due to its planar, aromatic nature. Polymers and macrocycles containing anthracene units can act as hosts for various guest molecules. cncb.ac.cnscielo.br For instance, a linear conjugated polymer constructed from 9,10-diethynylanthracene and pillar nih.govarene exhibited fluorescence that could be modulated by host-guest interactions with adiponitrile, suggesting potential applications in sensing. cncb.ac.cn The formation of such host-guest complexes can be studied using techniques like NMR and UV-Vis spectroscopy to understand the nature and strength of the interactions. scielo.br The principles of host-guest chemistry are crucial for designing materials with responsive properties and for applications in areas like drug delivery and molecular sensing. nih.govnih.gov

Self-Assembly Behaviors of Conjugated Polymers

The incorporation of this compound into conjugated polymers gives rise to materials with fascinating self-assembly characteristics. These behaviors are largely governed by the interplay of polymer concentration and non-covalent interactions, leading to the formation of hierarchical structures with distinct morphologies.

Concentration-Dependent Morphologies (e.g., Tube-to-Sheet Transitions)

The concentration of the polymer in solution is a critical factor that dictates the final morphology of the self-assembled structures. ucla.edu Research on a luminescent linear conjugated polymer constructed from pillar researchgate.netarene and 9,10-diethynylanthracene, a related diethynylanthracene derivative, has demonstrated that interesting and adjustable morphologies, transitioning from tubes to sheets, can be observed at different concentrations. researchgate.netmdpi.comcncb.ac.cn

At lower concentrations (e.g., 10⁻⁵ M), the polymer chains tend to aggregate into nanotube-like structures. mdpi.com However, as the concentration is increased (e.g., to 10⁻³ M), a morphological transition occurs, leading to the formation of sheet-like assemblies. mdpi.com This transition is a consequence of the enhanced intermolecular interactions at higher concentrations, which favor a more packed, two-dimensional arrangement. The ability to control the morphology by simply adjusting the concentration opens up possibilities for creating materials with tunable properties for specific applications.

The study of poly(p-phenylene vinylene) derivative MEH-PPV has also shown that polymer concentration in the solution from which a film is cast can influence the interactions between polymer chains. ucla.edu Similarly, the self-assembly of purely π-conjugated block copolymers can be promoted by factors that are influenced by concentration. nih.gov

Role of π-Stacking Interactions in Assembly

π-stacking interactions are a key driving force in the self-assembly of conjugated polymers containing the this compound moiety. nih.gov These non-covalent interactions arise from the face-to-face arrangement of the aromatic anthracene cores, leading to the formation of ordered aggregates. rsc.org The planarity and large surface area of the anthracene unit facilitate strong π-π interactions, which play a crucial role in the formation of both nanotubular and sheet-like morphologies.

Host-Guest Chemistry with Macrocyclic Receptors

The unique electronic and structural features of polymers containing this compound make them interesting candidates for host-guest chemistry, particularly with macrocyclic receptors. frontiersin.org This area of supramolecular chemistry involves the non-covalent binding of a "guest" molecule within the cavity of a larger "host" molecule.

Recognition and Trapping of Anionic Species (e.g., Halide Ions)

Anthracene-based structures have been shown to be effective in the recognition and sensing of anions. researchgate.netnih.govrsc.org For example, an anthracene-based tripodal ligand, when protonated, was examined for its ability to bind various anions, including fluoride (B91410), chloride, and bromide, through fluorescence spectroscopy. researchgate.net The addition of these halide ions to the ligand resulted in an enhancement of its fluorescence intensity. researchgate.net

Similarly, anthracene-appended ortho-aminomethylphenylboronic acid has been studied for its interactions with a range of organic and inorganic anions. rsc.org While carboxylate, phosphate (B84403), and sulphate anions caused a turn-off fluorescence response, this demonstrates the principle of using anthracene-containing molecules for anion recognition. rsc.org Another study reported an anthracene-based amido-amine cage receptor capable of binding anions in aqueous conditions. nih.govnih.gov While this receptor showed selectivity for phosphate and oxalate, it was noted that halide ions like fluoride and chloride did not induce significant changes in fluorescence. nih.gov This highlights the tunability of anthracene-based receptors for specific anion recognition.

Host-Guest Reorganization in Polymer Systems

The incorporation of macrocyclic hosts, such as pillararenes, into the backbone of conjugated polymers containing diethynylanthracene moieties allows for dynamic host-guest reorganization. researchgate.netmdpi.com In a study involving a linear conjugated polymer constructed from pillar researchgate.netarene and 9,10-diethynylanthracene, the introduction of a suitable guest molecule, adiponitrile, was shown to disrupt the polymer's fluorescence and structural architecture. researchgate.netmdpi.com

This reorganization is driven by the selective binding of the guest molecule within the cavity of the pillararene units in the polymer chain. mdpi.com The formation of this supramolecular polymer complex limits the aggregation of the conjugated polymer with its planar structure, leading to the formation of irregular blocks. mdpi.com This demonstrates that host-guest interactions can be used to modulate the self-assembly and, consequently, the material properties of these polymer systems. nih.govnih.gov

Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecular architectures (MIMAs) are molecules connected by their topology rather than covalent bonds, such as rotaxanes and catenanes. wikipedia.orgnaturalspublishing.com The integration of this compound units into such structures offers a pathway to novel materials with unique properties.

Rotaxanes consist of a macrocyclic ring threaded onto a linear "axle" that is capped with bulky "stoppers" to prevent the ring from dethreading. naturalspublishing.com The diethynylanthracene unit can be incorporated into either the axle or the macrocycle. For instance, a pseudo rsc.orgrotaxane has been assembled from two crown ether rings and a dibenzylammonium axle featuring a bis(anthracenyl) core. nih.gov This core acts as a barrier, restricting the movement of the macrocycles along the axle.

Catenanes are formed by two or more interlocked macrocycles. naturalspublishing.com While specific examples involving this compound are less common in the provided search results, the general principles of MIMA synthesis suggest its potential use. wikipedia.orgrsc.org The rigid, linear nature of the diethynylanthracene unit could be exploited in the templated synthesis of catenanes, where it could act as a part of a template to organize the precursor fragments for the interlocking reaction. The resulting mechanically interlocked materials could exhibit unique dynamic properties and responsiveness to external stimuli. researchgate.net

On-Surface Synthesis and Self-Organization of Diethynyl-Linked Polymers

On-surface synthesis has emerged as a powerful bottom-up approach for fabricating atomically precise, low-dimensional carbon nanostructures directly on a solid substrate. This technique provides unparalleled control over the formation of covalent bonds and the resulting molecular architecture, which can be visualized with atomic-scale resolution using techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). catenane.net

The polymerization of diethynyl-linked aromatic precursors, including those based on anthracene, is a key strategy within on-surface synthesis. Researchers have successfully demonstrated the formation of one-dimensional (1D) ethynyl-linked anthracene polymers on a gold surface, Au(111). The process typically begins with the deposition of a precursor molecule, such as a dibromo-diethynylanthracene derivative, onto the gold substrate at room temperature. The formation of polymeric chains proceeds through a sequence of steps:

Adsorption and Diffusion: The precursor molecules adsorb onto the surface and diffuse until they find suitable reaction sites.

Debromination: The catalytic activity of the gold surface facilitates the cleavage of the carbon-bromine (C-Br) bonds, leaving behind a reactive ethynyl-anthracene radical.

Organometallic Coupling: These radicals then couple via gold adatoms, forming 1D organometallic polymers with a repeating structure of [–Au–C₂–ANT–C₂–]n.

A significant finding in this area is that steric hindrance between the aromatic anthracene cores can influence the polymerization process. The bulky nature of the anthracene groups can affect the efficiency of polymer formation and the stability of the resulting chains.

Further studies on related diethynylarene precursors have shown that thermal annealing can induce subsequent reactions. For example, after the initial formation of diethynyl-bridged polymers, further heating can trigger selective atomic rearrangements. catenane.netdntb.gov.ua This process can transform the diethynyl bridges into non-benzenoid structures, such as five-membered fulvalene (B1251668) moieties, which can significantly alter the electronic properties of the polymer. catenane.netdntb.gov.ua These fulvalene-bridged bisanthene polymers have been shown to possess narrow frontier electronic gaps of approximately 1.2 eV on a Au(111) surface, a property that is highly desirable for applications in organic electronics. catenane.netdntb.gov.ua

The table below summarizes key findings from on-surface synthesis studies involving diethynyl-linked anthracene and related precursors.

| Precursor Type | Substrate | Key Process Steps | Characterization Methods | Key Findings | Reference |

| Dibromo-diethynylanthracene | Au(111) | Room temperature deposition, debromination, organometallic coupling | STM | Formation of 1D organometallic polymers ([–Au–C₂–ANT–C₂–]n); steric hindrance impacts polymer formation. | |

| Anthracene-based with terminal alkynes | Au(111) | Deposition at room temperature, thermal annealing (up to 225 °C) | STM, nc-AFM, STS, DFT | Formation of diethynyl bridges followed by atomic rearrangement to form fulvalene units; results in low-bandgap polymers (1.2 eV). | catenane.netdntb.gov.ua |

| 2,7-dibromocyclopent[h,i]aceanthrylene | Au(111) | Ullmann coupling via thermal annealing | Low-temperature STM, AFM | Formation of sterically frustrated polymers; stabilization of atropisomers on the surface that are not stable in solution. | biomach.org |

Photophysical and Electronic Structure Investigations of 2,3 Diethynylanthracene Derivatives

Electronic Structure Characterization and Manipulation

The electronic structure of a molecule dictates its reactivity and its optical and electronic properties. For 2,3-diethynylanthracene and its derivatives, understanding this structure is key to unlocking their full potential.

Scientists employ powerful computational tools to model and predict the electronic behavior of molecules. These methods provide insights that are often difficult or impossible to obtain through laboratory experiments alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a popular tool for ground-state electronic structure calculations due to its favorable balance of low cost and reasonable accuracy. researchgate.net DFT can be extended to study excited states through Time-Dependent DFT (TD-DFT), which is widely used for calculating excited-state properties. researchgate.netmdpi.com

In the context of this compound derivatives, DFT and TD-DFT calculations are instrumental in understanding their behavior in both their stable ground state and when energized to an excited state. researchgate.netnih.gov These calculations can predict various properties, including the energies of electronic transitions, which are crucial for understanding the photophysical behavior of these molecules. The accuracy of TD-DFT calculations for excited-state geometries can be compared to ground-state calculations to assess their reliability. nih.gov While TD-DFT provides valuable insights, it's important to be aware of its limitations and potential inaccuracies, especially for certain types of excited states. mdpi.com

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that partitions chemical systems to characterize them using quantitative properties. researchgate.net Two key methods within QCT are the Quantum Theory of Atoms in Molecules (QTAIM) and the Interacting Quantum Atoms (IQA) approach. udg.edu

QTAIM defines atoms as they exist in a molecule, allowing for the analysis of atomic properties and bonding interactions. researchgate.net The IQA method partitions the total energy of a molecular system into contributions with significant physical meaning, providing insights into chemical reactivity. dokumen.pub Together, QTAIM and IQA offer a powerful framework for understanding the intricate electronic interactions within molecules like this compound and its derivatives. udg.eduelsevier.com These methods can be used to analyze electron distribution, bond characteristics, and the nature of intermolecular interactions. researchgate.net

Projected Density of States (PDOS) analysis is a computational technique that reveals the contribution of specific atoms or orbitals to the total density of states (DOS) of a system. researchgate.netstackexchange.com In simpler terms, it helps to identify which parts of a molecule are most involved in different electronic processes. researchgate.net The total DOS describes the number of available electronic states at each energy level. stackexchange.com

By projecting the DOS onto specific molecular orbitals, researchers can gain a deeper understanding of the electronic structure and its relationship to molecular phenomena. researchgate.netreadthedocs.io This analysis is particularly useful for interpreting the conductance of molecular junctions, although care must be taken in its application and interpretation. beilstein-journals.org For this compound derivatives, PDOS analysis can pinpoint the roles of the anthracene (B1667546) core, the ethynyl (B1212043) linkers, and any substituent groups in determining the molecule's electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in a molecule's electronic behavior. unesp.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's optical and electronic properties. researchgate.netajchem-a.com A smaller gap generally indicates that the molecule can be more easily excited. libretexts.org

The HOMO and LUMO are often referred to as frontier orbitals because they are at the forefront of chemical reactions and electronic transitions. unesp.br The distribution of electron density in these orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound and its derivatives, studying the HOMO and LUMO provides insights into their charge transport characteristics and their potential use in electronic devices. researchgate.net The energies and spatial distributions of these orbitals can be calculated using computational methods like DFT. nih.gov

Table 1: Key Computational Methods and Their Applications

| Computational Method | Description | Application to this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical modeling method for investigating the electronic structure of many-body systems. researchgate.net | Calculation of ground and excited state properties, prediction of electronic transition energies. mdpi.comnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | A method that defines atoms within a molecule and analyzes their properties and interactions. researchgate.net | Analysis of electron distribution, bond characteristics, and intermolecular interactions. researchgate.net |

| Interacting Quantum Atoms (IQA) | An energy partitioning scheme that provides insights into chemical reactivity. dokumen.pub | Understanding the energetic contributions to bonding and intermolecular forces. udg.edu |

| Projected Density of States (PDOS) | A technique to determine the contribution of specific atoms or orbitals to the total density of states. researchgate.netstackexchange.com | Identifying the roles of different molecular fragments in electronic properties. beilstein-journals.org |

| Frontier Molecular Orbital (HOMO-LUMO) Analysis | The study of the highest occupied and lowest unoccupied molecular orbitals and their energy gap. unesp.br | Understanding charge transport, optical properties, and reactivity. researchgate.netajchem-a.com |

The way a molecule absorbs and emits light is directly tied to its structure. Electronic transitions, where an electron moves from a lower to a higher energy level, are governed by the molecule's specific arrangement of atoms and bonds. uba.ar

For molecules with conjugated π-systems, like this compound, the π to π* transitions are particularly important. libretexts.org The extent of conjugation in a molecule influences the energy gap between the HOMO and LUMO, and thus the wavelength of light absorbed. libretexts.org In the case of this compound derivatives, modifications to the anthracene core or the addition of different substituent groups to the ethynyl moieties can significantly alter the electronic transitions.

Computational studies, such as those employing DFT and TD-DFT, are crucial for elucidating the relationship between molecular structure and electronic transitions. researchgate.net These calculations can predict how changes in geometry, such as bond lengths and angles, affect the energies of the frontier orbitals and the nature of the electronic excited states. nih.gov Furthermore, the coupling between electronic transitions and molecular vibrations can also play a significant role in the observed photophysical properties. kit.edu Understanding these relationships is essential for designing novel materials with tailored optical and electronic properties for various applications.

Investigations of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a critical process in donor-acceptor (D-A) substituted molecules, where photoexcitation leads to a significant redistribution of electron density from the electron-donating moiety to the electron-accepting moiety. ossila.com In derivatives of this compound, the anthracene core can act as a π-conjugated bridge, while the ethynyl groups facilitate the attachment of various donor and acceptor units, creating push-pull systems. researchgate.netresearchgate.net

Photophysical Behavior and Luminescence Phenomena

The photophysical behavior of this compound derivatives is dominated by the electronic properties of the anthracene core, which are significantly modulated by the ethynyl substituents and any further functionalization. These molecules are known for their luminescence, making them subjects of interest for applications in materials science. uef.fiuef.fi The study of their photophysics involves techniques that probe their electronic excited states, primarily through absorption and fluorescence spectroscopy. horiba.comevidentscientific.com

Fluorescence emission spectroscopy is a primary tool for characterizing the excited states of this compound derivatives. horiba.com In a typical measurement, the sample is excited at a fixed wavelength, and the emitted light is scanned to produce an emission spectrum, which plots fluorescence intensity versus wavelength. edinst.com These spectra reveal the energy of the fluorescent excited state and can be influenced by molecular structure, conformation, and environment. evidentscientific.com

Time-resolved fluorescence spectroscopy provides further insight by measuring the decay of fluorescence intensity over time (typically nanoseconds) following pulsed excitation. researchgate.netrsc.org The resulting fluorescence decay profiles can often be fitted to exponential functions to determine the fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state. nih.govresearchgate.net Biexponential or multiexponential decays can indicate the presence of multiple excited species, such as monomers and excimers, or different molecular conformations. researchgate.netnii.ac.jp

An excimer, or excited dimer, is a transient species formed when an excited-state molecule interacts with a ground-state molecule of the same kind. researchgate.net This phenomenon is particularly relevant for planar aromatic molecules like anthracene, where π-π stacking interactions can facilitate their formation. researchgate.net Excimers are energetically lower than the corresponding excited monomer and are characterized by a broad, structureless, and significantly red-shifted emission band in the fluorescence spectrum. researchgate.netrsc.org

In diethynylanthracene derivatives, the rigid ethynyl linkers can influence the intermolecular arrangement in the solid state or in aggregates, thereby affecting excimer formation. researchgate.net For example, a 2,6-diethynylanthracene derivative with amide groups was shown to exhibit blue emission from its monomeric state in a columnar liquid-crystalline phase, but yellow emission from excimers in a metastable cubic phase. researchgate.net The formation of excimers is a dynamic process that can be influenced by concentration, pressure, and temperature. rsc.orgnih.gov As concentration increases, the probability of an excited monomer encountering a ground-state monomer to form an excimer rises. nih.gov Computational studies and kinetic models suggest that upon excitation, the charge-transfer (CT) component between the two interacting monomers increases as they get closer, leading to the formation of the excimer state. rsc.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. edinst.com It is a crucial parameter for luminescent materials and is highly sensitive to the molecular structure and environment of the fluorophore. researchgate.netdepaul.edu For anthracene derivatives, the quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. rsc.org

Key factors influencing the quantum yield in diethynylanthracene derivatives include:

Molecular Rigidity: Increasing the rigidity of a molecule can suppress non-radiative decay pathways associated with vibrational and rotational motions, thus increasing the quantum yield. depaul.edu

Substituent Effects: The electronic nature of substituents on the anthracene core can significantly alter the quantum yield. Attaching bulky side groups can induce torsional distortion in the excited state, which has been shown to enhance fluorescence. rsc.org Theoretical studies suggest that reducing the electron density difference between the ground and excited states in the anthracenylene core suppresses non-radiative transitions, while increasing the overlap density in side groups enhances fluorescence. rsc.org

The quantum yield is typically measured using a relative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical experimental conditions. edinst.com

Table 1: Factors Affecting Fluorescence Quantum Yield (ΦF)

| Factor | Description | Effect on ΦF |

|---|---|---|

| Molecular Structure | The rigidity and electronic nature of the core and substituents. | Increased rigidity and specific bulky substituents can increase ΦF by suppressing non-radiative decay. depaul.edursc.org |

| Concentration | Higher concentrations can lead to aggregation and excimer formation. | Often leads to quenching of monomer fluorescence; the excimer itself may or may not be highly emissive. nih.gov |

| Solvent Environment | Polarity and viscosity of the solvent can affect excited state relaxation pathways. | Can either enhance or quench fluorescence depending on specific interactions like ICT stabilization. chalmers.se |

| Temperature | Affects molecular motion and collisional quenching. | Higher temperatures generally decrease ΦF due to increased non-radiative decay. |

The ability to tune the emission color and intensity of fluorescent molecules is highly desirable for creating advanced materials. Derivatives of this compound offer several pathways for achieving this tunability.

One effective strategy is the creation of "push-pull" molecules, where electron-donating and electron-withdrawing groups are attached to the conjugated system. beilstein-journals.org By systematically changing the donor groups while keeping the acceptor and the π-bridge constant, the energy of the ICT state can be precisely controlled, allowing for tunable, full-color emission across the visible spectrum. beilstein-journals.org Another approach involves controlling the aggregation state of the molecules. As seen with some 2,6-diethynylanthracene derivatives, the emission can be switched from the blue monomer emission to the yellow excimer emission by controlling the self-assembled phase. researchgate.net The fluorescence can also be tuned by external stimuli. For instance, the fluorescence of certain derivatives can be quenched by the introduction of specific metal ions (e.g., Fe³⁺) through an ICT mechanism and subsequently restored with acid (H⁺), creating a switchable system. rsc.org This solvent- or ion-induced change, known as fluorochromism, can produce significant shifts in the emission wavelength. nih.gov

Electronic absorption spectroscopy, commonly known as UV-Visible spectroscopy, measures the absorption of light by a molecule as a function of wavelength. msu.edu The resulting spectrum reveals the electronic transitions that can occur within the molecule. technologynetworks.com For compounds like this compound, the absorption spectrum is typically dominated by π-π* transitions within the conjugated aromatic system of the anthracene core. units.it

The introduction of the diethynyl substituents at the 2 and 3 positions extends the π-conjugated system, which generally results in a bathochromic (red) shift of the absorption bands compared to unsubstituted anthracene. researchgate.net Further extension of the conjugation, for example by coupling aryl groups to the ethynyl moieties, leads to additional red shifts. researchgate.net The absorption spectrum of anthracene derivatives typically shows characteristic vibronic fine structure at longer wavelengths. edinst.com The position of the absorption maximum (λmax) and the molar absorptivity (ε), a measure of how strongly the molecule absorbs light at that wavelength, are key parameters obtained from the spectrum. academie-sciences.fr These parameters are sensitive to substituents and the solvent environment. upi.edu For D-A derivatives, the appearance of new, broad, and red-shifted absorption bands can be indicative of intramolecular charge-transfer transitions. researchgate.net

Table 2: Illustrative Photophysical Data for Ethynyl-Substituted Acridine Derivatives

As direct data for this compound derivatives is not comprehensively available in the provided sources, the following table for related ethynyl-substituted heteroaromatic compounds is presented to illustrate the typical data obtained from absorption and emission spectroscopy. The specific compounds are 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines.

| Compound (Substituent R) | λabs [nm] | λem [nm] | Stokes Shift [cm⁻¹] | ΦF [%] |

| 4a (R = H) | 341 | 386, 400 | 3500 | 10 |

| 4b (R = CH₃) | 343 | 396, 412 | 3900 | 10 |

| 4e (R = F) | 340 | 385, 400 | 3600 | 10 |

| 4g (R = OCH₃) | 358 | 425 | 4300 | 20 |

| Data sourced from a study on tetrahydroacridine derivatives in dichloromethane (B109758) solution. beilstein-journals.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in both solution and solid states. mdpi.comnih.gov It provides information on the chemical environment, connectivity, and spatial proximity of NMR-active nuclei. libretexts.orgorganicchemistrydata.org

Solution-State NMR for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Solution-state NMR is instrumental in confirming the successful synthesis and purity of 2,3-diethynylanthracene and its derivatives.

¹H NMR Spectroscopy: Proton NMR spectra provide information about the number of different types of protons and their neighboring environments in a molecule. savemyexams.com For acetylenic protons, such as those in the ethynyl (B1212043) groups of this compound, the chemical shift is typically observed in the range of 2-3 ppm. chemistrysteps.com This upfield shift, compared to vinylic protons, is due to the magnetic anisotropy created by the circulation of π-electrons in the triple bond, which induces a magnetic field that shields the acetylenic proton. chemistrysteps.com The aromatic protons on the anthracene (B1667546) core will exhibit signals in the downfield region, typically between 7 and 8.5 ppm, with their exact chemical shifts and coupling patterns dependent on the substitution pattern. libretexts.orgmsu.edu

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. libretexts.org The sp-hybridized carbons of the ethynyl groups in this compound are expected to resonate in a characteristic range. The quaternary carbons of the triple bond typically appear between 80 and 100 ppm, while the terminal, proton-bearing alkyne carbons are found between 65 and 85 ppm. The sp²-hybridized carbons of the anthracene core will have signals in the aromatic region, generally between 120 and 150 ppm. msu.edu Specific chemical shifts are influenced by the electronic effects of the substituents. libretexts.org

A study on a new ethynyl-linked alternating anthracene/fluorene copolymer, which includes the 9,10-diethynylanthracene (B3111712) monomer, utilized ¹H-NMR and ¹³C-NMR for polymer confirmation. postech.ac.kr

¹⁹F NMR Spectroscopy: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful tool for characterizing fluorinated derivatives. The fluorine nucleus (¹⁹F) is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR studies. nih.gov For example, in the characterization of 2,9-diethynylanthracene derivatives, ¹⁹F NMR was utilized to confirm the presence and environment of fluorine-containing substituents. thieme-connect.com

Below is a representative table of expected chemical shifts for this compound.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetylenic (C≡C-H) | ~3.0 - 3.5 | ~80 - 85 |

| Acetylenic (C≡C-H) | - | ~80 - 90 |

| Aromatic (Anthracene-H) | ~7.5 - 8.5 | ~125 - 135 |

| Aromatic (Anthracene-C) | - | ~125 - 135 |

| Aromatic (Anthracene-C, substituted) | - | ~130 - 140 |

Note: The exact chemical shifts can vary depending on the solvent and concentration. carlroth.comsigmaaldrich.com

Solid-State NMR for Complex Structures

Nuclear Overhauser Effect Spectroscopy (NOESY) for Diastereoselectivity

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the dipole-dipole interaction between nuclei that are close in space (typically < 5 Å). nanalysis.com NOESY is a 2D NMR experiment that detects these spatial proximities, providing crucial information for determining stereochemistry and three-dimensional structure in solution. nanalysis.comnih.gov While direct application to the rigid this compound molecule might be limited, NOESY is invaluable for studying the diastereoselectivity of reactions involving this compound or for determining the conformation of its larger derivatives and self-assembled structures. nanalysis.com For example, in complex molecular architectures, NOESY can reveal through-space correlations between protons on different parts of the molecule, helping to establish their relative orientation. jeol.comwikipedia.org

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the arrangement of atoms within a crystalline solid. carleton.edufzu.cz By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained. carleton.eduuol.de

Single Crystal X-ray Diffraction for Molecular Geometry

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of the three-dimensional structure of a molecule. carleton.eduuol.deyoutube.com To perform this analysis, a high-quality single crystal of the compound is required. uhu-ciqso.es The crystal is mounted on a diffractometer and rotated in a beam of X-rays, and the resulting diffraction pattern is collected by a detector. youtube.com Analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high accuracy. fzu.cz This yields precise bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecular geometry. For example, the structure of a neutral molecular rectangle formed through the self-assembly of 1,8-diethynylanthracene (B14451055) with a palladium complex was unambiguously determined by single crystal X-ray diffraction analysis. nih.gov

Hypothetical Single Crystal Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 615 |

| Z | 2 |

Note: This data is hypothetical and serves as an illustrative example.

Powder X-ray Diffraction (XRD) for Bulk Material Structures

Powder X-ray diffraction (PXRD) is used to characterize the structure of bulk, polycrystalline materials. libretexts.orgwikipedia.org Instead of a single crystal, a fine powder of the material is used. libretexts.org The diffraction pattern obtained is a plot of intensity versus the diffraction angle (2θ). libretexts.org This pattern is a fingerprint of the crystalline phases present in the sample and can be used for phase identification by comparison with databases. libretexts.org PXRD can also be used to determine the crystallinity of a material, refine lattice parameters, and study phase transitions. wikipedia.orgicdd.com For materials derived from this compound, such as polymers or self-assembled films, PXRD can provide information about the degree of ordering and the packing of the molecules in the bulk material. For instance, the PXRD pattern of a doped anthracene luminophor showed distinct peaks indicating its crystalline nature. researchgate.net Comparing the experimental powder pattern to a pattern simulated from single-crystal data can confirm the purity of the bulk sample. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and structural integrity of this compound. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of its elemental formula.

Detailed Research Findings: For diethynylanthracene isomers, the expected molecular formula is C₁₈H₁₀. The calculated exact mass for this formula is 226.0783 Da. ucl.ac.ukrockymountainlabs.com In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺). For instance, in the synthesis of a related 2-diethynylanthracene derivative, HRMS was used to confirm the product, with a calculated value of 226.0783 and a found value of 226.0801. rockymountainlabs.com

Fragmentation patterns in MS can provide further structural information. Under electron impact (EI) ionization, the molecule may lose one or both of the ethynyl groups (-C≡CH) or undergo fragmentation of the anthracene core. Key fragment ions would correspond to the loss of hydrogen (M-1), acetylene (B1199291) (M-26), or diacetylene (M-52). The most abundant peak in the spectrum for a related isomer, 1,8-diethynylanthracene, is the molecular ion peak at m/z 226, with a second prominent peak at m/z 224, corresponding to the loss of two hydrogen atoms. ucl.ac.uk

Table 1: High-Resolution Mass Spectrometry Data for Diethynylanthracene Isomers

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₀ | ucl.ac.uk |

| Calculated Exact Mass (Da) | 226.078250319 | ucl.ac.uk |

| Nominal Mass (Da) | 226 | ucl.ac.uk |

| Key Observed Peaks (m/z) | 226 (M⁺), 224, 112 | ucl.ac.uk |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding environments within the top 5-10 nanometers of a material. kratos.com While specific XPS studies on this compound are not prevalent, the technique is invaluable for characterizing thin films or self-assembled monolayers of this molecule on conductive substrates. kratos.comresearchgate.net

Detailed Research Findings: An XPS analysis of a this compound film would primarily show signals corresponding to carbon. The high-resolution C 1s spectrum would be of particular interest. It can be deconvoluted to distinguish between the different types of carbon atoms in the molecule: the sp²-hybridized carbons of the aromatic anthracene core and the sp-hybridized carbons of the two ethynyl side groups. mdpi.com The sp² carbons typically appear at a binding energy of ~284.5 eV, while the more electronegative sp carbons are expected at a slightly higher binding energy, around ~285.0 eV. The relative areas of these peaks would correspond to the ratio of these carbon types in the molecular structure. XPS can also detect any surface oxidation or contamination. kratos.com

Table 2: Expected Binding Energies in XPS for this compound

| Element | Orbital | Chemical Species | Expected Binding Energy (eV) |

| Carbon | C 1s | sp² (Anthracene Core) | ~284.5 |

| Carbon | C 1s | sp (Ethynyl Group) | ~285.0 |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods like Cyclic Voltammetry (CV) are essential for investigating the redox properties of this compound, revealing its ability to accept or donate electrons. researchgate.net This information is critical for applications in organic electronics, such as organic thin-film transistors (OTFTs). researchgate.net The CV experiment involves scanning the potential of an electrode immersed in a solution of the compound and measuring the resulting current. mdpi.com

Detailed Research Findings: Studies on various 9,10-substituted anthracene derivatives show that these compounds typically undergo a quasi-reversible one-electron oxidation process corresponding to the formation of a radical cation centered on the electron-rich anthracene core. researchgate.netd-nb.info The half-wave oxidation potentials (E₁/₂) for these derivatives are often found in the range of +0.8 V to +1.2 V versus a ferrocene/ferrocenium (Fc/Fc⁺) reference. nih.gov The HOMO (Highest Occupied Molecular Orbital) energy level can be estimated from the onset of the oxidation potential. For many anthracene derivatives, HOMO levels are calculated to be between -5.5 eV and -5.8 eV. researchgate.net The substitution pattern, including the presence of ethynyl groups, can fine-tune these redox potentials and energy levels. For an ethynyl-(di-aryl-amino)anthracene gold(I) complex, CV measurements revealed an oxidation-triggered formation of the corresponding butadiyne dimer. rsc.org

Table 3: Typical Electrochemical Data for Substituted Anthracene Derivatives

| Compound Type | E₁/₂ Oxidation (V vs. Fc/Fc⁺) | Estimated HOMO (eV) | Reference |

| 9,10-Diphenylanthracene Derivatives | ~1.1 - 1.2 | -5.59 to -5.73 | researchgate.net |

| Diruthenium (diethynylacene)diyl | ~0.1 - 0.4 | -4.9 to -5.2 | nih.gov |

Surface and Interface Analysis Techniques

Scanning Tunneling Microscopy (STM) provides real-space images of conductive surfaces with atomic resolution, making it a powerful tool to study the self-assembly of this compound molecules on substrates like gold (Au(111)) or graphite. publish.csiro.auscispace.com A refinement of this technique, the STM-Break Junction (STM-BJ) method, is used to measure the electrical conductance of a single molecule. researchgate.net This is achieved by repeatedly forming and breaking a molecular junction between an STM tip and a substrate in a solution containing the target molecule and measuring the current. nih.gov

Detailed Research Findings: While STM images for this compound are not readily available, extensive work has been performed on the closely related 9,10-diethynylanthracene isomer using the STM-BJ technique. nih.govresearchgate.net These studies are part of a broader effort to understand structure-property relationships in molecular wires. In these experiments, the diethynylanthracene molecule bridges the gap between two gold electrodes. The conductance histograms, compiled from thousands of measurements, show a characteristic peak corresponding to the most probable conductance of the single-molecule junction. For a series of oligo(arylene-ethynylene) wires, the conductance is influenced by both the aromatic core (the "backbone") and the anchor groups that bind to the gold electrodes. nih.gov The conductance for a 9,10-diethynylanthracene core has been determined, and these experimental values are used to verify quantum circuit rules for predicting molecular conductance. nih.govresearchgate.netwhiterose.ac.uk

Table 4: Single-Molecule Conductance Data for Diethynyl-Aromatic Compounds

| Molecular Backbone | Anchor Group | log(G/G₀) | Reference |

| 9,10-Diethynylanthracene | Thioacetate | -3.61 ± 0.38 | nih.gov |

| 9,10-Diethynylanthracene | Thioanisole | -3.98 ± 0.40 | nih.gov |

| 1,4-Diethynylnaphthalene | Thioacetate | -3.42 ± 0.38 | nih.gov |

| 2,5-Diethynylthiophene | Thioacetate | -3.53 ± 0.36 | nih.gov |

G₀ is the quantum of conductance.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals or transition metal ions. The neutral, closed-shell this compound molecule is EPR-silent. However, its radical cation (formed by oxidation) or radical anion (formed by reduction) are paramagnetic and can be readily studied by EPR. ucl.ac.uk

Detailed Research Findings: The EPR spectrum of the anthracene radical cation, typically generated in an oxidizing medium like concentrated sulfuric acid, is well-characterized. The spectrum displays a complex pattern of lines due to the hyperfine coupling of the unpaired electron's spin with the spins of the hydrogen nuclei (protons) in the molecule. The hydrogen atoms on the anthracene core are grouped into three distinct sets based on their chemical and magnetic equivalence: positions 9,10; positions 1,4,5,8; and positions 2,3,6,7. Each set of equivalent protons splits the EPR signal into a characteristic pattern, and the magnitude of the splitting is given by the hyperfine coupling constant (aH). For the this compound radical cation, the spectrum would be similar, but the substitution of protons at the 2 and 3 positions with ethynyl groups would simplify the spectrum by removing the coupling associated with those positions. The unpaired electron would still be delocalized over the π-system, with significant spin density at the 9 and 10 positions.

Table 5: Hyperfine Coupling Constants for the Anthracene Radical Cation

| Proton Position(s) | Number of Protons | Hyperfine Coupling Constant (Gauss) | Reference |

| 9, 10 | 2 | 6.55 | |

| 1, 4, 5, 8 | 4 | 3.06 | |

| 2, 3, 6, 7 | 4 | 1.48 |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is the standard method for determining the molecular weight distribution of polymers. While this compound is a small molecule, its two reactive ethynyl groups make it an excellent candidate to act as a monomer or building block for the synthesis of conjugated polymers. GPC would be used to characterize these resulting polymers.

Detailed Research Findings: In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores and elute later. This separates the polymer by hydrodynamic volume, which is related to molecular weight. The output, a chromatogram, is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. For example, a study of polymers based on 2,6-linked anthracene units with dialkynyl substituents at the 9,10-positions reported the characterization of the resulting polymers using GPC. A representative polymer in that series showed an Mn of 2200 g/mol , an Mw of 3300 g/mol , and a PDI of 1.52, indicating a relatively broad distribution of polymer chain lengths.

Table 6: Example GPC Data for an Anthracene-Containing Polymer

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly[9,10-bis(dodecyl-ethynyl)-anthracene-2,6-diyl-alt-4,7-di(thiophene-2-yl)benzo[c] nih.govthiadiazole] | 2200 | 3300 | 1.52 |

Raman Spectroscopy for Vibrational Analysis

The vibrational modes observed in a Raman spectrum correspond to the inelastic scattering of monochromatic light interacting with the molecule. For a molecule to be Raman active, a change in the polarizability of the molecule must occur during the vibration. The key vibrational modes for this compound can be predicted based on its constituent parts: the anthracene core and the two ethynyl (-C≡C-H) substituents.

Key Research Findings:

While a dedicated and comprehensive experimental Raman spectrum for this compound is not widely available in the public domain, the characteristic vibrational frequencies for its primary structural components are well-established from studies on related polycyclic aromatic hydrocarbons (PAHs) and ethynyl-substituted aromatic compounds.

The most characteristic and intense peaks in the Raman spectrum of this compound are expected to arise from the stretching vibrations of the carbon-carbon triple bonds of the ethynyl groups. This C≡C stretching mode typically appears in the region of 2100-2260 cm⁻¹. The exact position of this peak can be influenced by conjugation with the anthracene ring system.

The aromatic C-H stretching vibrations of the anthracene core are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the terminal alkyne hydrogen (≡C-H) is also a characteristic feature, typically observed as a sharp band around 3300 cm⁻¹.

Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for predicting and assigning the vibrational modes of molecules like this compound. These theoretical calculations can provide a detailed vibrational spectrum, including the Raman activities of each mode, which can then be used to interpret experimental data or serve as a predictive guide. Such computational analyses on related ethynyl-substituted PAHs have demonstrated good agreement with experimental observations.

Anticipated Raman Vibrational Modes of this compound

The following table outlines the expected key vibrational modes for this compound and their approximate frequency ranges based on data from analogous compounds.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description of Atomic Motion |

| Alkyne ≡C-H Stretch | 3250 - 3350 | Stretching of the bond between the terminal carbon and hydrogen of the ethynyl group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the anthracene ring. |

| Alkyne C≡C Stretch | 2100 - 2260 | Symmetric and asymmetric stretching of the carbon-carbon triple bonds. |

| Aromatic C=C Stretch | 1300 - 1650 | In-plane stretching vibrations of the carbon-carbon bonds within the anthracene core. |

| In-plane C-H Bend | 1000 - 1300 | Bending of the carbon-hydrogen bonds within the plane of the anthracene ring. |

| Out-of-plane C-H Bend | 650 - 1000 | Bending of the carbon-hydrogen bonds out of the plane of the anthracene ring. |

| Ring Deformation Modes | 400 - 800 | Vibrations involving the deformation of the entire anthracene ring structure. |

Advanced Applications and Future Research Directions

Applications in Optoelectronic Devices

The exploration of novel organic semiconductors is a driving force in the advancement of optoelectronic technologies. The molecular architecture of 2,3-diethynylanthracene suggests its potential as a building block for materials in a variety of devices.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and transparent electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Anthracene (B1667546) derivatives have been investigated for this purpose due to their propensity for ordered molecular packing, which facilitates efficient charge transport. The introduction of ethynyl (B1212043) groups can further enhance intermolecular interactions and promote the desired π-π stacking.

Organic Light-Emitting Diodes (OLEDs)